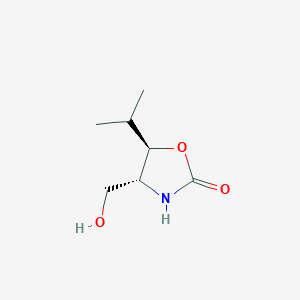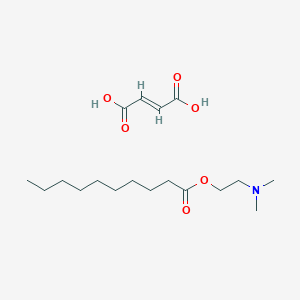
Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1), also known as DDAEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DDAEB is a synthetic compound that is produced through a specific synthesis method and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) is not fully understood, but it is believed to act on the GABA receptor, which is involved in the regulation of neuronal activity. Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) has been shown to enhance the activity of the GABA receptor, leading to a decrease in neuronal activity and an increase in inhibitory neurotransmission.
Efectos Bioquímicos Y Fisiológicos
Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) has been shown to exhibit several biochemical and physiological effects. In animal studies, Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) has been shown to exhibit anticonvulsant and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as epilepsy. Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) has also been shown to have insecticidal properties, making it a potential candidate for the development of new insecticides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) has several advantages and limitations for lab experiments. One advantage is that it is a well-established compound that can be easily synthesized using a specific synthesis method. Another advantage is that it has been extensively studied for its potential applications in various fields. One limitation is that the mechanism of action of Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1). One direction is to further investigate its potential applications in medicine, particularly in the treatment of neurological disorders such as epilepsy. Another direction is to explore its potential as a new insecticide. Additionally, further studies are needed to fully understand the mechanism of action of Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) and its potential effects on human health and the environment.
In conclusion, Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method for Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) is well-established, and it has been extensively studied for its biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for the study of Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1).
Métodos De Síntesis
Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) is synthesized through a multistep process that involves the reaction of decanoic acid with 2-(dimethylamino)ethyl chloride to form decanoic acid, 2-(dimethylamino)ethyl ester. The resulting ester is then reacted with maleic acid to form the final product, Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1). The synthesis method for Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) is well-established and has been reported in several studies.
Aplicaciones Científicas De Investigación
Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) has been shown to exhibit anticonvulsant and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as epilepsy. In agriculture, Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) has been shown to have insecticidal properties, making it a potential candidate for the development of new insecticides. In environmental science, Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) has been studied for its potential use as a corrosion inhibitor.
Propiedades
Número CAS |
129320-09-8 |
|---|---|
Nombre del producto |
Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) |
Fórmula molecular |
C14H29NO2.C4H4O4 |
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl decanoate |
InChI |
InChI=1S/C14H29NO2.C4H4O4/c1-4-5-6-7-8-9-10-11-14(16)17-13-12-15(2)3;5-3(6)1-2-4(7)8/h4-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
CAZDVHIUPQWANE-WLHGVMLRSA-N |
SMILES isomérico |
CCCCCCCCCC(=O)OCCN(C)C.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCCCCCCCC(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O |
SMILES canónico |
CCCCCCCCCC(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O |
Sinónimos |
Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



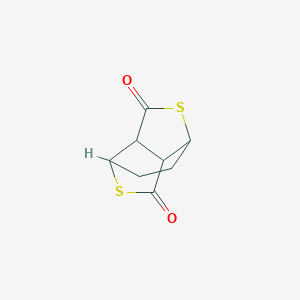
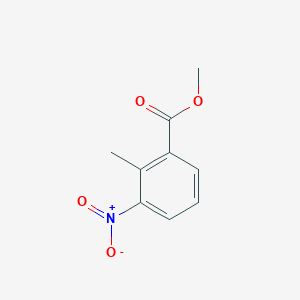
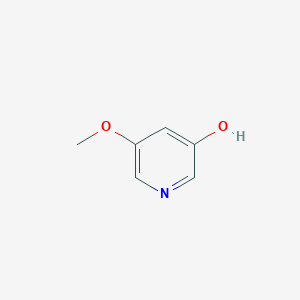
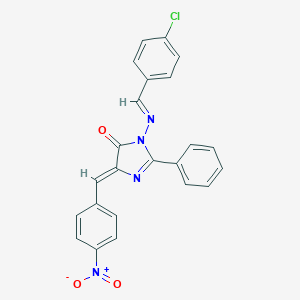
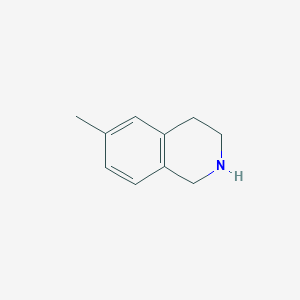
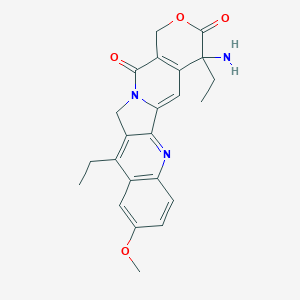
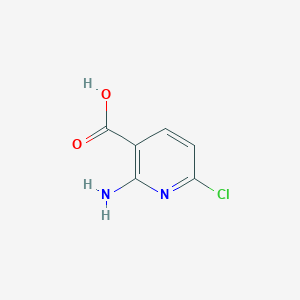

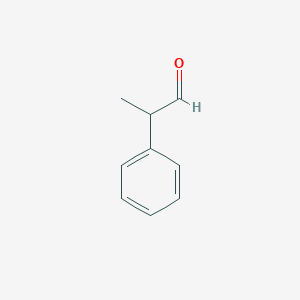
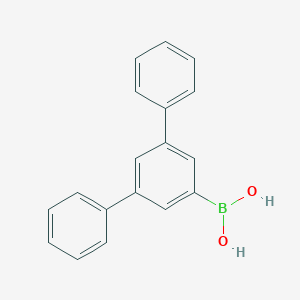
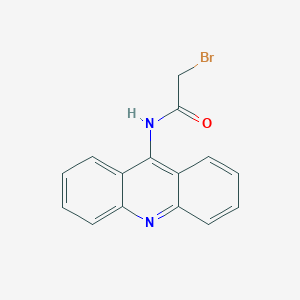
![3-methyl-5-pentyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide](/img/structure/B145478.png)

